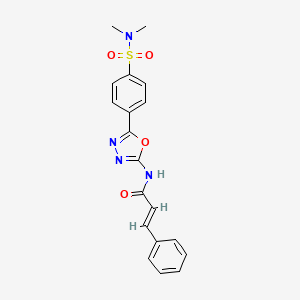

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Beschreibung

N-(5-(4-(N,N-Dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a cinnamamide group and a 4-(N,N-dimethylsulfamoyl)phenyl moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioactivity, particularly in antimicrobial and enzyme-inhibitory applications .

Eigenschaften

IUPAC Name |

(E)-N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-23(2)28(25,26)16-11-9-15(10-12-16)18-21-22-19(27-18)20-17(24)13-8-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,20,22,24)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGHMKIHVTWWQH-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Sulfonamide Group: The dimethylsulfamoyl group can be introduced via sulfonylation of an amine precursor.

Coupling with Cinnamamide: The final step involves coupling the oxadiazole intermediate with cinnamamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide exhibit significant anticancer properties. For instance, analogs have shown high percent growth inhibition (PGI) against various cancer cell lines:

- SNB-19 : PGI of 86.61%

- OVCAR-8 : PGI of 85.26%

- NCI-H40 : PGI of 75.99%

These results suggest that the compound may disrupt cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also demonstrated potential as an antimicrobial agent. In vitro studies have reported efficacy against several bacterial strains, indicating its potential for development into therapeutic agents for infections resistant to conventional antibiotics .

Synthesis and Derivatives

The synthesis of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the following steps:

- Formation of the oxadiazole ring : This is achieved through cyclization reactions involving appropriate precursors.

- Attachment of the cinnamide moiety : This step is crucial for imparting the desired biological activity.

- Incorporation of the dimethylsulfamoyl group : Enhances solubility and bioactivity.

Several derivatives of this compound have been synthesized to explore their biological activities further, often leading to improved efficacy or reduced toxicity profiles .

Case Study 1: Anticancer Efficacy

In a recent study published in ACS Omega, a derivative similar to N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide was evaluated for its anticancer properties against multiple cell lines. The study concluded that modifications to the oxadiazole ring significantly enhanced anticancer activity, making it a promising candidate for further development .

Case Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial properties of cinnamide derivatives demonstrated that compounds with similar structures exhibited potent activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Wirkmechanismus

The mechanism of action of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the oxadiazole ring can interact with nucleic acids or proteins, disrupting their function.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following compounds share structural similarities with N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide, differing primarily in substituents on the oxadiazole ring or sulfonamide groups. Key comparisons are summarized in Table 1.

Table 1: Comparison of Structural Analogues and Their Properties

Key Findings from Comparative Studies

Antifungal Activity LMM5 and LMM11 exhibit potent antifungal activity against C. albicans (MIC₉₀ = 0.5–2.0 μg/mL), attributed to thioredoxin reductase inhibition. The furan-2-yl substituent in LMM11 reduces cytotoxicity (CC₅₀ > 100 μg/mL) compared to LMM5 (CC₅₀ = 50 μg/mL), suggesting that bulkier substituents may improve safety profiles .

Enzyme Inhibition

- Acetylcholinesterase (AChE): The ethylthio and sulfonyl-octanamide groups in N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)octanamide enable strong AChE inhibition via hydrophobic interactions and hydrogen bonding with catalytic residues (e.g., Trp286, Tyr337) . The target compound’s cinnamamide group may offer similar π-π interactions but lacks direct evidence.

Synthetic Accessibility

- Compounds like N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide are synthesized via condensation of furan-2-carbohydrazine with 4-acetamidobenzoic acid, a simpler route compared to the multi-step synthesis required for the dimethylsulfamoyl-cinnamamide derivative .

Biologische Aktivität

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H20N4O5S

- IUPAC Name : N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

- Molecular Weight : 368.45 g/mol

The compound features a complex structure that includes a cinnamide moiety and an oxadiazole ring, which are crucial for its biological activity.

Synthesis

The synthesis of N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves multi-step organic reactions. Key steps include:

- Formation of the Oxadiazole Ring : This can be achieved through the condensation of appropriate hydrazones with carboxylic acids under acidic conditions.

- Introduction of the Dimethylsulfamoyl Group : This is accomplished by reacting the phenolic intermediate with dimethylsulfamoyl chloride.

- Cinnamide Formation : The final step involves coupling the oxadiazole derivative with cinnamic acid derivatives.

Antitumor Activity

Research indicates that compounds similar to N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide exhibit notable antitumor properties.

- Selectivity Against Cancer Cells : In vitro studies have shown that this compound selectively inhibits the growth of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The presence of specific functional groups enhances potency against these cell lines.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF-7 | 12.5 | High |

| PC-3 | 15.0 | Moderate |

The mechanism often involves:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs).

- Induction of Apoptosis : Studies suggest that it can trigger apoptosis in cancer cells through the activation of caspases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Dimethylsulfamoyl Group : The presence of this group enhances solubility and may improve binding affinity to target proteins.

- Oxadiazole Ring : Variations in substituents on this ring can significantly alter biological activity, suggesting that further modifications could lead to more potent derivatives.

Case Studies

- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced antitumor activity when modified at the oxadiazole position.

- Case Study 2 : In another study focusing on its anti-inflammatory properties, researchers found that this compound reduced pro-inflammatory cytokines in a mouse model of arthritis.

Q & A

Q. What are the optimized synthetic routes for N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide?

Methodological Answer :

- Step 1 : Begin with the preparation of the oxadiazole core via cyclization of hydrazide intermediates. For example, 4-(N,N-dimethylsulfamoyl)benzohydrazide can be condensed with cinnamoyl chloride under reflux in anhydrous THF (2–4 hours, 80–100°C) .

- Step 2 : Use cobalt(II) acetate as a catalyst to enhance regioselectivity and reduce reaction time (e.g., 6 hours at 60°C, yielding ~85% purity) .

- Step 3 : Purify the compound via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm structure via -NMR and LC-MS .

Q. How is the compound characterized for structural validation?

Methodological Answer :

- Spectroscopy : -NMR (DMSO-d6) to confirm proton environments (e.g., oxadiazole protons at δ 8.2–8.5 ppm, sulfamoyl groups at δ 3.0–3.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (exact mass: ~428.11 g/mol) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in methanol/water (70:30) and analyze (monoclinic system, space group C2/c) .

Q. What in vitro assays are suitable for preliminary biological screening?

Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays against S. aureus (MIC values ≤ 8 µg/mL; compare with oxadiazole derivatives like OZE-I–III) .

- Anticancer Screening : Perform MTT assays on HeLa or MCF-7 cells (48-hour exposure, IC50 calculation) .

- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA (IC50 ≤ 10 µM) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer :

Q. Table 1: SAR Trends in Analogous Oxadiazole Derivatives

| Substituent | Antimicrobial (MIC, µg/mL) | Anticancer (IC50, µM) |

|---|---|---|

| 4-Chlorophenyl | 4–8 | 12–18 |

| 4-Methoxyphenyl | 16–32 | 6–10 |

| 3,4-Dichlorophenyl | 2–4 | 8–12 |

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer :

- Assay Standardization : Ensure consistent protocols (e.g., bacterial strain, cell line, exposure time). For example, discrepancies in antimicrobial MICs may arise from S. aureus strain variability (ATCC 25923 vs. clinical isolates) .

- Solubility Adjustments : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts in MTT assays .

- Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to confirm significance of activity differences .

Q. What computational strategies are effective for studying molecular interactions?

Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to acetylcholinesterase (AChE; PDB: 4EY7). Focus on oxadiazole-sulfamoyl interactions with catalytic triad residues (e.g., Ser203, His447) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD ≤2.0 Å indicates stable binding) .

- QSAR Modeling : Develop regression models using descriptors like logP and polar surface area to predict IC50 values .

Q. How to design combination therapies involving this compound?

Methodological Answer :

Q. Table 2: Electroluminescent Performance of Oxadiazole-Based Complexes

| Ancillary Ligand | Luminous Efficiency (lm/W) | External Quantum Efficiency (%) |

|---|---|---|

| N-(5-phenyl-1,3,4-oxadiazol-2-yl) | 1.5 | 1.0 |

| CF3-substituted derivatives | 2.1 | 1.8 |

Q. What strategies optimize bioavailability and reduce toxicity?

Methodological Answer :

Q. How to validate target engagement in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.